molecular formula C10H15BO3 B595599 (4-Ethoxy-2,5-dimethylphenyl)boronic acid CAS No. 1217500-56-5

(4-Ethoxy-2,5-dimethylphenyl)boronic acid

Cat. No.: B595599
CAS No.: 1217500-56-5
M. Wt: 194.037
InChI Key: LCSUJJZAQIIJTR-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of boronic acid, characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (4-Ethoxy-2,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s organoboron group is transferred to the palladium (II) complex in a process known as transmetalation .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond in the SM coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to degradation in various environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-ethoxy-2,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,5-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids: For protodeboronation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Aromatic Compounds: From protodeboronation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and methyl groups can provide steric and electronic effects that are distinct from other boronic acids .

Biological Activity

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its biological properties, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}B O2_2. It features a boronic acid functional group attached to a substituted aromatic ring, which allows it to engage in various chemical reactions, particularly in organic synthesis.

Biological Activity

Boronic acids, including this compound, exhibit a range of biological activities due to their ability to form reversible covalent bonds with specific enzymes. This property makes them valuable in drug discovery and development. The following are some notable biological activities associated with this compound:

1. Enzyme Interaction Studies

Studies focusing on the interaction of this compound with various enzymes have demonstrated its binding affinity. These interactions are crucial for understanding the pharmacological potential of the compound:

  • Binding Affinity : The compound's ability to bind with serine proteases has been quantified using surface plasmon resonance techniques, showing promising results that warrant further investigation into its therapeutic applications.

2. Drug Discovery Applications

Research has highlighted the utility of this compound as a scaffold for developing new drugs. Its unique structure allows for modifications that can enhance biological activity:

  • Scaffold for Drug Development : The compound's structure enables it to serve as a starting point for synthesizing more complex molecules with enhanced biological properties. This approach has been successfully applied in developing inhibitors for various targets in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison table illustrates how this compound relates to other boronic acids in terms of structure and potential applications:

Compound NameStructure FeaturesUnique Properties
4-Methoxyphenylboronic AcidMethoxy group instead of ethoxyEnhanced solubility in organic solvents
3,5-Dimethylphenylboronic AcidDimethyl groups at different positionsPotentially different reactivity patterns
4-Fluorophenylboronic AcidFluoro substituentIncreased electrophilicity
4-Isopropylphenylboronic AcidIsopropyl groupAltered steric hindrance affecting reactivity

The distinct combination of ethoxy and dimethyl substituents on the aromatic ring of this compound influences its chemical reactivity and biological activity compared to other boronic acids.

Properties

IUPAC Name

(4-ethoxy-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSUJJZAQIIJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659355
Record name (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-56-5
Record name (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2,5-dimethylphenylboronic acid
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